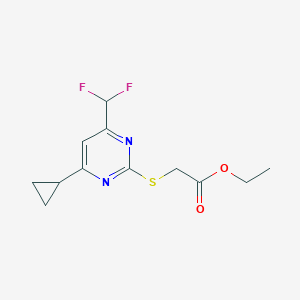

Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate

Description

Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate is a pyrimidine-based thioacetate ester characterized by a cyclopropyl substituent at position 4 and a difluoromethyl group at position 6 of the pyrimidine ring. This compound serves as a key intermediate in medicinal and agrochemical research due to its modular structure, which allows for tailored modifications to optimize electronic, steric, and pharmacokinetic properties. The ethyl thioacetate moiety (-S-CH2-COOEt) enhances solubility and facilitates further functionalization through hydrolysis or nucleophilic substitution reactions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2S/c1-2-18-10(17)6-19-12-15-8(7-3-4-7)5-9(16-12)11(13)14/h5,7,11H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYDLRYJQRUNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=CC(=N1)C(F)F)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201157715 | |

| Record name | Ethyl 2-[[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-18-6 | |

| Record name | Ethyl 2-[[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's unique structure, featuring a pyrimidine ring and a cyclopropyl group, suggests various interactions with biological targets, making it a candidate for further research.

Chemical Structure

The chemical formula for this compound is CHFNS, with a molecular weight of approximately 270.3 g/mol. Its structural characteristics include:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and biological activity.

- Difluoromethyl Substitution : Enhances lipophilicity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

A study on similar thioether compounds demonstrated significant antimicrobial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the thioether linkage in the structure was crucial for this activity, suggesting that the thio group may enhance interaction with microbial targets .

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Moderate |

Anticancer Potential

In vitro studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation. For instance, derivatives targeting poly (ADP-ribose) polymerase (PARP1) have been reported to induce apoptosis in human breast cancer cells . The compound's mechanism may involve the modulation of key cellular pathways associated with cancer progression.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : Interaction with specific enzymes such as PARP1, leading to altered cellular responses.

- Membrane Disruption : Potential disruption of microbial membranes due to its lipophilic nature.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells, contributing to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of thioether compounds and evaluated their antimicrobial properties.

- This compound showed comparable activity to established antibiotics against resistant strains.

- Anticancer Research :

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*Calculated based on structural data.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution reactions between pyrimidine thiols and ethyl chloroacetate derivatives in the presence of a base (e.g., potassium carbonate) under reflux conditions in acetone . Yield optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and stoichiometric ratios. For example, highlights the use of statistical modeling to refine reaction conditions in analogous pyrimidine syntheses .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the pyrimidine core, cyclopropane substituents, and difluoromethyl groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, and emphasize NMR and MS for analogous thioacetate esters .

Q. How should researchers handle stability and decomposition challenges during storage or reactions?

- Methodological Answer : Hydrolysis of the thioester moiety is a key stability concern. Store the compound under inert atmospheres (argon/nitrogen) at low temperatures (−20°C). Monitor degradation via HPLC and track hydrolysis products (e.g., carboxylic acids) as described in and for related compounds .

Advanced Research Questions

Q. What reaction mechanisms underlie the synthesis of this compound, and how do substituents influence reactivity?

- Methodological Answer : The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism at the pyrimidine C-2 position. Electron-withdrawing groups (e.g., difluoromethyl) enhance reactivity by polarizing the pyrimidine ring. Computational modeling (DFT) can predict regioselectivity, as demonstrated in for similar pyrimidine derivatives .

Q. How can researchers evaluate the biological activity of this compound, and what assays are appropriate?

- Methodological Answer : In vitro assays for antimicrobial or enzyme inhibition activity are recommended. For example, and describe using MIC (Minimum Inhibitory Concentration) tests for antimicrobial screening and kinase inhibition assays for anticancer potential. Structural analogs with trifluoromethyl groups showed activity in such studies .

Q. How can contradictory spectral or bioactivity data be resolved?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For bioactivity discrepancies, replicate experiments under controlled conditions (e.g., standardized cell lines, pH). highlights the importance of controlled synthesis to minimize impurities that skew bioactivity results .

Q. What computational tools can predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) can model interactions with enzymes like dihydrofolate reductase. QSAR (Quantitative Structure-Activity Relationship) models, as implied in and , correlate electronic properties (Hammett constants) with reactivity or bioactivity .

Q. How can structural modifications enhance desired properties (e.g., solubility, potency)?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility, or replace the ethyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) for enhanced bioavailability. and demonstrate that fluorinated analogs improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.